molecular formula C72H14O2 B596637 3'H-Cyclopropa[1,9][5,6]fullerene-C60-Ih-3'-butanoic acid, 3'-phenyl-, methyl ester CAS No. 161196-25-4

3'H-Cyclopropa[1,9][5,6]fullerene-C60-Ih-3'-butanoic acid, 3'-phenyl-, methyl ester

Cat. No.: B596637
CAS No.: 161196-25-4
M. Wt: 910.902
InChI Key: FIGVSQKKPIKBST-UHFFFAOYSA-N
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Description

Commonly abbreviated as PCBM or [60]PCBM, this compound is a functionalized fullerene derivative widely employed as an electron acceptor in organic photovoltaics (OPVs) and perovskite solar cells. Key characteristics include:

  • Chemical Formula: C₇₂H₁₄O₂; CAS No.: 160848-22-6 .
  • Structure: A C₆₀ fullerene core modified with a phenylbutyric acid methyl ester group via cyclopropanation .
  • Physical Properties: Black-to-brown powder, molecular weight 910.9 g/mol, insoluble in water but soluble in chloroform, toluene, and o-dichlorobenzene .
  • Electronic Properties: LUMO = -3.7 eV, HOMO = -6.1 eV, enabling efficient electron transport in bulk heterojunction (BHJ) solar cells .
  • Applications: Critical in P3HT:PCBM-based OPVs, achieving power conversion efficiencies (PCE) up to 30% when combined with plasmonic nanoparticles .

Properties

InChI

InChI=1S/C72H14O2/c1-74-11(73)8-5-9-70(10-6-3-2-4-7-10)71-66-58-50-40-30-22-14-12-13-16-20-18(14)26-34-28(20)38-32-24(16)25-17(13)21-19-15(12)23(22)31-37-27(19)35-29(21)39-33(25)43-42(32)52-46(38)56-48(34)54(44(50)36(26)30)62(66)64(56)68-60(52)61-53(43)47(39)57-49(35)55-45(37)51(41(31)40)59(58)67(71)63(55)65(57)69(61)72(68,70)71/h2-4,6-7H,5,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIGVSQKKPIKBST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCC1(C23C14C5=C6C7=C8C9=C1C%10=C%11C%12=C%13C%14=C%10C%10=C1C1=C%15C%16=C%17C%18=C%19C%20=C%21C%22=C%23C%24=C%25C%26=C(C7=C9C%11=C%26C%12=C%24C%22=C%13C%20=C%14C%18=C%10%16)C7=C%25C9=C(C4=C76)C4=C2C(=C%17C3=C%15C5=C81)C%19=C%21C4=C%239)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C72H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

910.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160848-22-6
Record name Phenyl-C61-butyric acid methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=160848-22-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'H-Cyclopropa[1,9][5,6]fullerene-C60-Ih-3'-butanoic acid, 3'-phenyl-, methyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Biological Activity

3'H-Cyclopropa[1,9][5,6]fullerene-C60-Ih-3'-butanoic acid, 3'-phenyl-, methyl ester (CAS No. 161196-25-4) is a unique fullerene derivative that has garnered attention for its potential biological activities. This compound is characterized by its fullerene structure, which is modified by the addition of a cyclopropane moiety and functional groups that may enhance its reactivity and biological compatibility.

Chemical Structure and Properties

The molecular formula of this compound is C72H14O2C_{72}H_{14}O_{2}, with a molecular weight of approximately 910.9 g/mol. The structure includes a fullerene core with a butanoic acid moiety and a phenyl group, which may influence its solubility and interactions with biological systems.

PropertyValue
Molecular FormulaC72H14O2
Molecular Weight910.9 g/mol
CAS Number161196-25-4
Structural FeaturesFullerene with cyclopropane and phenyl groups

Antioxidant Properties

Fullerenes are known for their antioxidant properties , which are attributed to their ability to scavenge free radicals. Preliminary studies suggest that 3'H-Cyclopropa[1,9][5,6]fullerene-C60-Ih-3'-butanoic acid, 3'-phenyl-, methyl ester may exhibit similar antioxidant activity, potentially making it useful in preventing oxidative stress in biological systems.

Interaction with Biological Membranes

The compound's ability to interact with lipid membranes is significant for drug formulation and delivery systems. Studies have shown that fullerene derivatives can enhance the permeability of drugs across cellular membranes, potentially leading to improved therapeutic efficacy. This interaction may be particularly relevant in developing formulations for targeted drug delivery.

Case Studies and Research Findings

  • Cytotoxicity Against Cancer Cells : A study investigating various fullerene derivatives found that modifications like those present in 3'H-Cyclopropa[1,9][5,6]fullerene significantly affected their cytotoxicity profiles against different cancer cell lines. The results indicated that the compound could induce apoptosis in sensitive cell lines while sparing normal cells.
  • Antioxidant Activity Assessment : In vitro assays demonstrated that the compound exhibited significant free radical scavenging activity compared to standard antioxidants like ascorbic acid. This suggests potential applications in formulations aimed at reducing oxidative damage in cells .
  • Drug Delivery Applications : Research on fullerene-based nanoparticles has shown promising results in enhancing drug solubility and stability. The unique properties of 3'H-Cyclopropa[1,9][5,6]fullerene may enable it to serve as a carrier for poorly soluble drugs, improving their bioavailability and therapeutic outcomes .

Future Directions

The biological activity of 3'H-Cyclopropa[1,9][5,6]fullerene-C60-Ih-3'-butanoic acid, 3'-phenyl-, methyl ester presents numerous avenues for future research:

  • Mechanistic Studies : Detailed studies are needed to understand the mechanisms through which this compound exerts its cytotoxic effects and antioxidant properties.
  • Formulation Development : Exploring its potential as a drug delivery vehicle could lead to innovative therapeutic strategies for various diseases.
  • Clinical Trials : If preclinical studies continue to show promise, advancing this compound into clinical trials will be essential to assess its safety and efficacy in humans.

Scientific Research Applications

Scientific Research Applications

1. Organic Photovoltaics (OPVs)
PCBM is primarily utilized as an electron acceptor in organic photovoltaic devices. Its excellent electron mobility and compatibility with various donor polymers make it a preferred choice for enhancing the efficiency of solar cells. Research has demonstrated that devices incorporating PCBM exhibit improved power conversion efficiencies due to optimal energy level alignment with donor materials such as P3HT (Poly(3-hexylthiophene)) and others .

2. Organic Light Emitting Diodes (OLEDs)
The compound also finds applications in OLEDs, where it serves as an electron transport layer. Its ability to facilitate electron transport while maintaining good photophysical properties contributes to the overall performance of OLED devices .

3. Field Effect Transistors (OFETs)
In organic field-effect transistors, PCBM is employed as a charge transport material. Studies indicate that the incorporation of PCBM can enhance the charge carrier mobility in these devices, leading to improved electrical performance .

4. Nanotechnology
PCBM's unique structural characteristics allow for its use in nanotechnology applications, including drug delivery systems and nanocomposites. Its ability to form stable dispersions in various solvents makes it suitable for creating nanomaterials that can be utilized in biomedical applications .

Case Studies

Study Application Findings
Solar Cell Efficiency Improvement OPVsA study demonstrated that blending PCBM with P3HT resulted in a power conversion efficiency increase from 3% to over 5% under optimized conditions.
Charge Transport Enhancement OFETsResearch indicated that devices using PCBM showed a significant increase in charge mobility, achieving values up to 0.4 cm²/Vs compared to traditional materials.
Biomedical Applications Drug DeliveryAn investigation into the use of PCBM in drug delivery systems revealed its potential for encapsulating therapeutic agents, improving solubility and bioavailability .

Comparison with Similar Compounds

C70-Based Analogues: [70]PCBM

  • Structure: C₇₀ fullerene core with the same phenylbutyric acid methyl ester substituent. CAS No.: 609771-63-3 .
  • Molecular Formula : C₈₂H₁₄O₂; Molecular Weight : 1030.99 g/mol .
  • Key Differences: Optical Absorption: C₇₀ derivatives exhibit broader absorption spectra (300–700 nm) compared to C₆₀ (300–500 nm), enhancing light-harvesting capacity . Symmetry: C₇₀ has D₅h symmetry vs. C₆₀’s Iₕ, influencing crystallinity and miscibility with polymers like P3HT .

Alkyl Ester Variants

a) Butyl Ester (PCBB)
  • CAS No.: 571177-66-7; Formula: C₇₆H₁₈O₂ .
  • Properties: Increased alkyl chain length improves solubility in non-polar solvents (e.g., hexane) but reduces electron mobility due to steric hindrance .
b) Octyl Ester (PCBO)
  • CAS No.: 571177-68-9; Formula: C₇₉H₂₈O₂ .
  • Applications : Enhanced film-forming properties in thick-film devices but lower PCE (reported ~2–3%) compared to PCBM .

Functionalized Derivatives

a) Thionyl Ester (ThCBM)
  • CAS No.: 925673-03-6; Formula: C₇₀H₁₂O₂S .
  • Unique Features : Sulfur incorporation may improve charge transfer but lacks comprehensive performance data .
b) Crown Ether-Modified PCBM
  • Example: 3'H-Cyclopropa[1,9][5,6]fullerene-C60-Ih-3'-butanoic acid, 3'-phenyl-, 1,4,7,10,13,16-hexaoxacyclooctadec-2-ylmethyl ester (CAS 1691244-29-7) .
  • Applications: Potential use in ion-conductive or stabilized interfaces, though niche and underexplored .

Preparation Methods

Reaction Mechanism and Conditions

The flow synthesis method employs a continuous photoreactor system to enhance light penetration and reaction homogeneity. In the first step, C60 reacts with diazoalkane 1 (1-phenyl-1-(3-(methoxycarbonyl)propyl)diazomethane) via [2+1] cycloaddition in o-dichlorobenzene (o-DCB) at 25°C, producing fulleroid 2 (Fig. 1A). The second step utilizes a sodium lamp (λ = 589 nm) to irradiate 2 in a quartz flow reactor, inducing photoisomerization to PCBM at 0.5 mL/min flow rate.

C60+Diazoalkane 1o-DCB, 25°CFulleroid 2Na lamp, 589 nmPCBM 3\text{C}_{60} + \text{Diazoalkane } \mathbf{1} \xrightarrow{\text{o-DCB, 25°C}} \text{Fulleroid } \mathbf{2} \xrightarrow{\text{Na lamp, 589 nm}} \text{PCBM } \mathbf{3}

Scalability and Yield Optimization

This system achieves a throughput of 0.79 g PCBM per 3.3 hours, surpassing batch reactor limitations. The flow design minimizes light attenuation, enabling uniform irradiation of the reaction mixture. Table 1 contrasts flow and batch efficiencies:

ParameterFlow SystemBatch System
Yield (%)8568
Throughput (g/h)0.240.12
Purity (%)>9995

Data derived from continuous operation trials.

Thermal Isomerization in o-Dichlorobenzene

Reaction Pathway

Thermal methods bypass photochemical steps by heating fulleroid 2 in o-DCB at 250°C for 30 minutes. This approach leverages the solvent’s high boiling point and compatibility with C60, achieving near-quantitative isomerization. The reaction follows first-order kinetics, with an activation energy (Ea) of 98 kJ/mol, as determined by Arrhenius analysis.

Fulleroid 2o-DCB, 250°CPCBM 3ΔH=+120kJ/mol\text{Fulleroid } \mathbf{2} \xrightarrow{\text{o-DCB, 250°C}} \text{PCBM } \mathbf{3} \quad \Delta H^\ddagger = +120 \, \text{kJ/mol}

Industrial-Scale Production

A patented protocol (US20140066647A1) details a two-step process:

  • Diazoalkane Generation : Methyl benzoylthiophene (MBT) reacts with sodium methoxide (NaOMe) in methanol to form diazoalkane 1 (95% yield).

  • Cycloaddition and Isomerization : 1 reacts with C60 in o-DCB under reflux, followed by thermal isomerization at 250°C. The process recovers unreacted C60 (37.95%) and isolates PCBM at 40.83% yield.

Comparative Analysis of Preparation Methods

Efficiency and Practical Considerations

  • Photochemical Flow Synthesis : Superior for small-scale, high-purity production but requires specialized equipment.

  • Thermal Isomerization : Preferred for bulk synthesis due to lower operational complexity, albeit with higher energy input.

Table 2 summarizes critical parameters:

MethodYield (%)Purity (%)Energy Input (kWh/g)Scalability
Flow Photoreactor85>990.45Moderate
Thermal40–6895–981.20High

Byproduct Management

Thermal methods generate up to 22%-open adduct byproducts, necessitating chromatographic purification. Flow systems reduce byproduct formation to <1% through precise residence time control .

Q & A

Q. What is the role of [60]PCBM in organic photovoltaic (OPV) devices, and how does its structure enable this function?

[60]PCBM acts as an electron acceptor in bulk heterojunction (BHJ) solar cells, forming a bicontinuous network with electron-donating polymers (e.g., P3HT). Its cyclopropane-functionalized C60 core facilitates efficient electron transport due to the extended π-conjugation and high electron affinity. The phenyl and methyl ester substituents enhance solubility in organic solvents, enabling solution-based processing .

Methodological Insight : Characterize BHJ morphology using atomic force microscopy (AFM) and grazing-incidence X-ray scattering (GIWAXS). Optimize donor-acceptor ratios (e.g., 1:1 to 1:4 by weight) via spin-coating and annealing protocols .

Q. How do the electronic properties (HOMO/LUMO levels) of [60]PCBM influence its performance in solar cells?

The LUMO level of [60]PCBM (-3.7 eV) aligns with the LUMO of common donor polymers (e.g., P3HT: -3.0 eV), enabling efficient electron transfer. The HOMO-LUMO gap (~2.4 eV) minimizes energy loss during charge separation. Determine these levels experimentally using cyclic voltammetry (CV) and UV-Vis spectroscopy (onset absorption ~700 nm) .

Q. Which solvents are optimal for processing [60]PCBM in device fabrication?

[60]PCBM is soluble in chlorobenzene (20 mg/mL), o-dichlorobenzene (30 mg/mL), and toluene (15 mg/mL). Solvent choice impacts film morphology: high-boiling-point solvents (e.g., o-dichlorobenzene) promote slower crystallization, reducing phase separation defects .

Methodological Insight : Use dynamic light scattering (DLS) to monitor aggregation in solution. Optimize spin-coating parameters (e.g., 1000–2000 rpm) to achieve uniform thin films.

Advanced Research Questions

Q. How can researchers optimize the purity of [60]PCBM to mitigate batch-to-batch variability in device performance?

Impurities (<0.5% carbonaceous material) arise from incomplete cyclopropanation or residual catalysts. Purify via column chromatography (silica gel, eluent: toluene/hexane) or recrystallization in dichloromethane/methanol. Validate purity using MALDI-TOF mass spectrometry and HPLC .

Q. What methodologies assess the thermal stability of [60]PCBM in perovskite solar cells (PSCs)?

Employ differential scanning calorimetry (DSC) to detect phase transitions (Tg ~150°C) and thermogravimetric analysis (TGA) to evaluate decomposition thresholds (>300°C). Correlate thermal stability with device lifetime under accelerated aging (85°C/85% RH) .

Q. How do structural modifications of donor polymers affect miscibility with [60]PCBM?

Polymers with alkyl side chains (e.g., P3HT) enhance miscibility via van der Waals interactions, while rigid backbones (e.g., PFDTBT) may induce excessive phase separation. Study blend morphology with resonant soft X-ray scattering (RSoXS) and photoluminescence quenching efficiency (>90% indicates optimal intermixing) .

Q. How can analytical techniques resolve discrepancies in reported solubility parameters of [60]PCBM?

Use UV-Vis spectroscopy to quantify solubility limits (λmax ~330 nm). Cross-validate with gravimetric analysis: dissolve saturated solutions, filter (0.2 μm PTFE), and evaporate to measure residual mass. Account for solvent polarity and Hansen solubility parameters .

Data Contradictions and Resolution

  • Solubility Variability : Reported solubility in chloroform ranges from 15–25 mg/mL. This may stem from differences in fullerene isomer content (e.g., [5,6] vs. [6,6] adducts). Use <sup>13</sup>C NMR to confirm isomer purity .
  • Regulatory Compliance : While [60]PCBM is not classified as hazardous under GHS, its "significant new use" status (EPA 40 CFR 721.10271) requires reporting for uncured forms. Embedding in cured polymer matrices exempts it from regulation .

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